molecular formula C8HCl3FNO B044408 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride CAS No. 117528-59-3

2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride

Cat. No.: B044408
CAS No.: 117528-59-3
M. Wt: 252.5 g/mol
InChI Key: BEQRAINSLWDPAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as a reactant in the preparation of cyano (cyclopropyl)quinolonecarboxylates, which are used as antibacterial agents . This suggests that its targets could be bacterial cells or specific enzymes within these cells.

Mode of Action

As a reactant, it likely interacts with other compounds to form cyano (cyclopropyl)quinolonecarboxylates . These compounds may inhibit bacterial growth by interfering with DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication.

Biochemical Pathways

Given its use in the synthesis of antibacterial agents , it may indirectly affect pathways related to bacterial DNA replication and cell division.

Pharmacokinetics

Its physicochemical properties such as solubility and density are known . It is practically insoluble (0.03 g/L at 25 ºC) and has a density of 1.66±0.1 g/cm³ (20 ºC 760 Torr) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a reactant in the synthesis of antibacterial agents , its action likely results in the formation of compounds that inhibit bacterial growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride. It is recommended to avoid release to the environment and ensure adequate ventilation during handling . It is also advised to wear protective equipment such as gloves, goggles, and protective clothing to avoid skin contact .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-3-cyano-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3FNO/c9-6-3(8(11)14)1-5(12)7(10)4(6)2-13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQRAINSLWDPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)C#N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558688
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117528-59-3
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4100 ml of thionyl chloride and 41 ml of pyridine were introduced into a stirred apparatus fitted with metering device and gas outlet leading to a scrubber via a reflux condenser, and, at 20° C., 2050 g of 3-cyano-2,4-dichloro-5-fluorobenzoic acid (99.5% strength) were introduced at the rate of hydrogen chloride/sulphur dioxide evolution. At the end of the addition, the mixture was heated to reflux until the evolution of gas ceased. The mixture was then distilled. In the boiling range from 142 to 145° C./10 mbar, 2150 g (95.7% of theory) of 3-cyano-2,4-dichloro-5-fluorobenzoyl chloride were obtained (content according to GC: 98.0%).
Quantity
4100 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
2050 g
Type
reactant
Reaction Step Two
Name
hydrogen chloride sulphur dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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